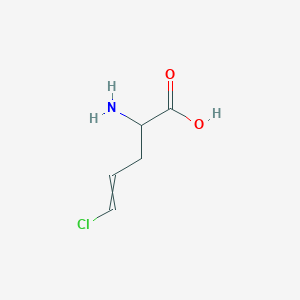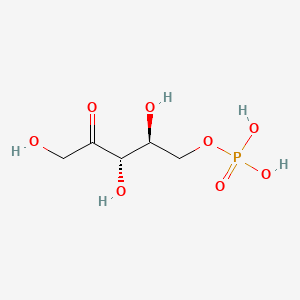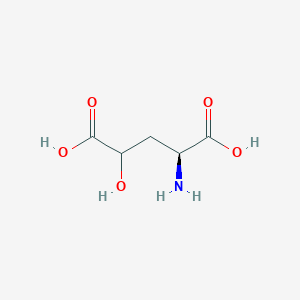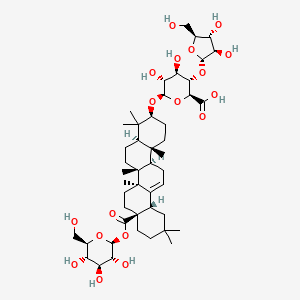
Dembrexine
Übersicht
Beschreibung
Dembrexin ist ein Mukolytikum, das hauptsächlich in der Veterinärmedizin eingesetzt wird, um die Viskosität von Atemwegssekret zu reduzieren. Es besitzt auch hustenstillende Eigenschaften, wodurch es bei der Behandlung von Atemwegserkrankungen bei Pferden wirksam ist .
Vorbereitungsmethoden
Dembrexin wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen phenolische Benzylamine beteiligt sind. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der öffentlichen Literatur nicht weit verbreitet. Es ist bekannt, dass die Verbindung als Dembrexinhydrochlorid-Monohydrat für Labortests erhältlich ist .
Analyse Chemischer Reaktionen
Dembrexin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Ähnlich wie bei Oxidation können Reduktionsreaktionen auftreten, aber spezifische Reagenzien und Bedingungen sind nicht weit verbreitet.
Substitution: Dembrexin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner phenolischen und Aminogruppen.
Häufige Reagenzien und Bedingungen für diese Reaktionen sind in der Literatur nicht umfassend beschrieben. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Dembrexin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Dembrexin entfaltet seine Wirkung, indem es die Bestandteile und die Viskosität von Atemwegssekret verändert, wodurch die Effizienz der Atemwegsreinigungsmechanismen verbessert wird. Es hat auch eine hustenstillende Wirkung, die dazu beiträgt, Husten zu reduzieren. Darüber hinaus erhöht Dembrexin die Konzentrationen von Antibiotika in der Lungensekretion, wodurch es bei der Behandlung von Atemwegsinfektionen wirksam ist .
Wirkmechanismus
Dembrexine exerts its effects by altering the constituents and viscosity of respiratory mucus, thereby improving the efficiency of respiratory clearance mechanisms. It also has an anti-tussive action, which helps reduce coughing. Additionally, this compound enhances the concentrations of antibiotics in lung secretions, making it effective in treating respiratory infections .
Vergleich Mit ähnlichen Verbindungen
Dembrexin ähnelt anderen Mukolytika wie:
Ambroxol: Beide Verbindungen reduzieren die Viskosität von Atemwegssekret und besitzen hustenstillende Eigenschaften.
N-Acetylcystein: Diese Verbindung hat ebenfalls mukolytische Wirkungen und wird zum Abbau von Atemwegssekret verwendet.
Die Besonderheit von Dembrexin liegt in seiner spezifischen Verwendung in der Veterinärmedizin für Pferde und seiner Fähigkeit, die Antibiotikakonzentrationen in der Lungensekretion zu erhöhen .
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10/h5-6,10-11,16-18H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPQKGMHLHFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016398, DTXSID10868698 | |
| Record name | Dembrexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83200-09-3 | |
| Record name | Dembrexine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dembrexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMBREXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F61F502T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R,7R)-3-[(4-carbamoyl-1-pyridin-1-iumyl)methyl]-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219782.png)









